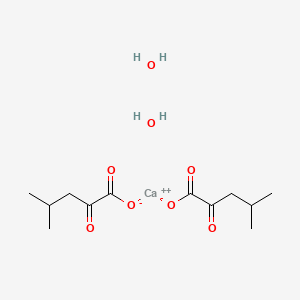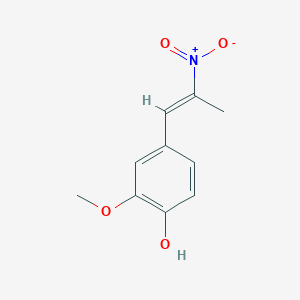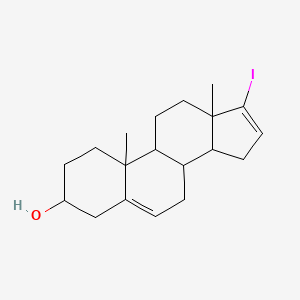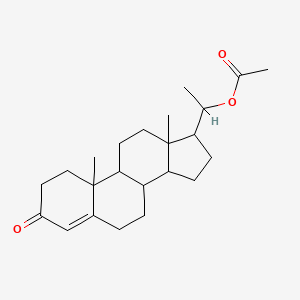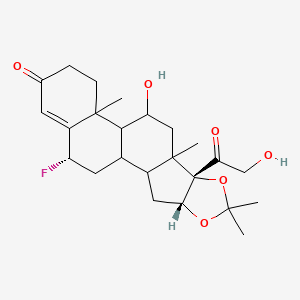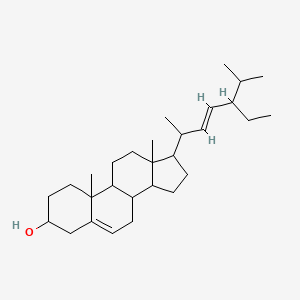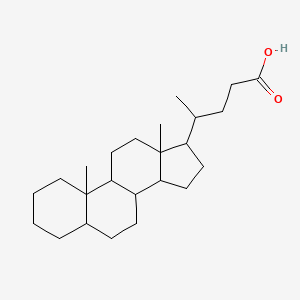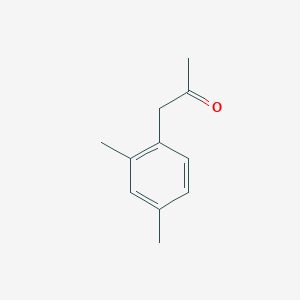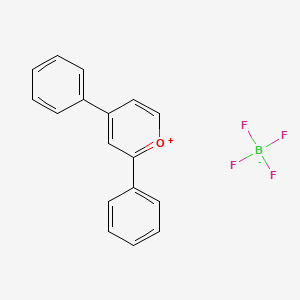
2,4-Diphenylpyrylium tetrafluoroborate
Übersicht
Beschreibung
2,4-Diphenylpyrylium tetrafluoroborate is a useful research compound. Its molecular formula is C17H13BF4O and its molecular weight is 320.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diphenylpyrylium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diphenylpyrylium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : This compound has been used in the synthesis of soluble, rigid-rod polyamides, polyimides, and polyazomethines with phenyl pendent groups. These polymers are characterized by their solubility in polar aprotic solvents and thermal stability, making them suitable for high-performance applications (Spiliopoulos & Mikroyannidis, 1996).
Catalytic Hydrogenation : It serves as a substrate in catalytic hydrogenation reactions, leading to the formation of various products like 1,5-diphenylpentanes and a mixture of products from partial and complete reduction of heterocycles (Reshetov, Seller, & Kriven’ko, 1998).
Photoredox Catalysis : Modified versions of this compound have been used as photoredox catalysts for generating carbonyl ylides from benzylic epoxides. These catalysts exhibit high robustness and oxidation potentials (Alfonzo, Alfonso, & Beeler, 2017).
Electrocatalysis : A manganese-pyrylium complex based on this compound shows unique electrocatalytic properties and resistance to electrophilic cleavage, useful in studies of controlled potential electrolysis and ligand-based reductions (Shaw & Mertz, 2002).
Coordination Chemistry : It has been utilized in the synthesis of silver coordination complexes, influencing the silver coordination environment and allowing the construction of various structural motifs (Hung-Low & Klausmeyer, 2008).
Electron Transfer Sensitizers : This compound and its analogs are used as electron transfer sensitizers, exhibiting photophysical and electrochemical properties important for understanding electron transfer processes (Clennan, Warrier, & Arulsamy, 2009).
Biosensing Applications : It has been incorporated into poly(pyridinium) salts containing calix[4]arene segments for potential use in biosensors. These polymers interact with biological macromolecules, offering avenues for biosensing applications (Lu et al., 2009).
Photoinduced Reactions : The compound is involved in photoinduced electron-transfer reactions, including oxygenation and carbon-carbon bond cleavage in organic compounds (Akaba et al., 1992).
Eigenschaften
IUPAC Name |
2,4-diphenylpyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13O.BF4/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h1-13H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQMGBPYNJPPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenylpyrylium tetrafluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



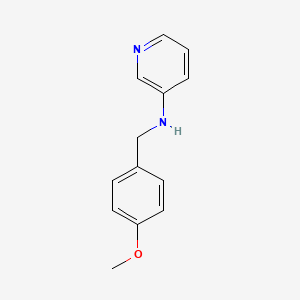
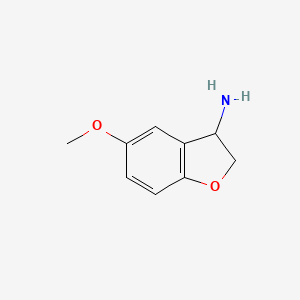
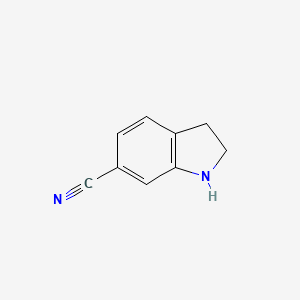
![8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B7797199.png)
